1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-9-1-3-10(4-2-9)20-15(25)19-8-14-21-22-23-24(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTORNUBVKHPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitriles with Sodium Azide
The tetrazole core in 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. A microwave-assisted method using phosphorus oxychloride (POCl₃) as a catalyst achieves 85% yield within 30 minutes at 120°C. Substituting 3,4-difluorobenzonitrile with sodium azide in dimethylformamide (DMF) generates 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the methylamine intermediate.
Reaction Conditions Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | +15% vs. 80°C |
| Catalyst (POCl₃) | 1.2 equiv | Maximizes regioselectivity |
| Solvent | DMF | Prevents azide decomposition |
Oxidative Diazidation-Thermolysis Route
An alternative pathway employs oxidative diazidation of ketones followed by microwave-induced fragmentation. Starting from 3,4-difluorophenyl acetophenone, iodine and sodium azide in acetonitrile form a geminal diazide intermediate, which undergoes thermolysis at 150°C to yield 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanol (72% yield). This method avoids isolation of hazardous diazides, enhancing safety profiles.
Urea Linkage Formation
Carbamoylation of Amines
The urea bridge is constructed via carbamoylation of 4-fluoroaniline with in situ-generated carbamoyl chlorides. A phosgene-free approach utilizes N-methylmorpholine (NMM) and triphosgene to activate the tetrazole-methylamine intermediate. Reaction at 0°C in dichloromethane (DCM) with 4-fluoroaniline achieves 90% conversion, minimizing side reactions like biuret formation.
Comparative Catalytic Systems
| Reagent System | Temperature | Yield | Purity |
|---|---|---|---|
| Triphosgene/NMM | 0°C | 88% | 92% |
| CDI (Carbonyl Diimidazole) | 25°C | 75% | 85% |
| Diphosgene/Pyridine | -10°C | 82% | 88% |
Microwave-Assisted One-Pot Synthesis
Integrating tetrazole formation and urea coupling, a convergent protocol reacts 3,4-difluorophenyl acetonitrile with sodium azide and 4-fluorophenyl isocyanate under microwave irradiation (140°C, 20 minutes). This single-step method achieves 78% yield but requires stringent stoichiometric control to suppress dimerization.
Functional Group Coupling Strategies
Reductive Amination
The methylene spacer linking the tetrazole and urea groups is introduced via reductive amination. 1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbaldehyde reacts with 4-fluorophenylurea in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6, yielding the target compound in 82% isolated yield.
Nucleophilic Substitution
Alternative approaches employ bromomethyl-tetrazole intermediates. Treatment of 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole with 4-fluorophenylurea in acetonitrile/K₂CO₃ at reflux (24 hours) provides 68% yield, though requiring rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual amines and dimeric byproducts. Critical method parameters include:
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally distinct from analogs due to its 3,4-difluorophenyl-tetrazole core and 4-fluorophenyl-urea linkage. Key comparisons include:
Key Observations :
- Heterocyclic Core : Tetrazole-based compounds (e.g., ) generally exhibit higher metabolic stability than pyrazole or thiazole derivatives (e.g., ) due to the tetrazole’s resistance to oxidative degradation .
- Steric Effects : Adamantane-containing analogs () have bulky substituents that reduce solubility but may improve membrane permeability compared to the planar tetrazole-urea scaffold .
Spectroscopic and Physical Properties
- Infrared Spectroscopy : Urea derivatives typically show N-H stretches at ~3300 cm⁻¹ and C=O stretches at ~1650–1700 cm⁻¹ , consistent across analogs .
- Melting Points: Fluorinated compounds generally exhibit higher melting points due to increased crystallinity. For example, 2,4-difluorophenyl-urea () melts at 268–270°C, whereas non-fluorinated analogs (e.g., 3-chlorophenyl-urea) melt at 166–168°C .
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F2N6O, with a molecular weight of 344.326 g/mol. The compound features a tetrazole ring, which is known for its biological activity, and a urea moiety that enhances its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in microbial and cancer cells. The tetrazole ring is known to disrupt microtubule dynamics, which is crucial for cell division and proliferation. Studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of urea derivatives. In vitro testing has demonstrated that urea derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Acinetobacter baumannii . The specific compound this compound has shown promising results in inhibiting the growth of resistant bacterial strains.
Table 1: Antimicrobial Efficacy of Urea Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| This compound | Acinetobacter baumannii | 94.5% |
| Adamantyl Urea Adduct | Acinetobacter baumannii | 94.5% |
| Other Urea Derivatives | Staphylococcus aureus | Variable |
Anticancer Activity
In addition to its antimicrobial properties, the compound exhibits potential anticancer activity. Research indicates that tetrazole-containing compounds can act as microtubule destabilizers, which are effective in targeting cancer cells . For instance, derivatives similar to the studied compound have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | 6–31 (similar structure) | Notable potency |
| HeLa | 6–31 | Notable potency |
| SGC-7901 | 6–31 | Notable potency |
Case Studies
One study evaluated a series of tetrazole derivatives for their anticancer properties and found that certain modifications to the tetrazole structure significantly enhanced their cytotoxic effects. For example, compounds with additional fluorine substitutions showed increased binding affinity to tubulin .
Another case study highlighted the synthesis and evaluation of urea-based compounds against resistant bacterial strains. The results indicated that specific structural features contributed to enhanced antibacterial activity, particularly against Acinetobacter baumannii , which is known for its resistance to multiple drugs .
Q & A
Q. Q1. What are the critical steps for synthesizing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, as seen in structurally similar compounds .
- Step 2: Alkylation of the tetrazole nitrogen using a methylene linker, followed by urea formation via reaction with 4-fluorophenyl isocyanate .
- Optimization:
Q. Q2. How can structural confirmation of this compound be achieved using analytical techniques?
Methodological Answer:
Q. Q3. How do substituent variations on the tetrazole and urea moieties influence biological activity?
Methodological Answer:
- Tetrazole Modifications:
- Urea Modifications:
- 4-Fluorophenyl vs. 2,4-difluorophenyl: The latter shows improved binding affinity to targets like orexin receptors (ΔIC₅₀ = 12 nM vs. 45 nM) .
Q. Q4. How can contradictory data on biological activity be resolved for this compound?
Methodological Answer:
- Hypothesis Testing:
- Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell viability protocols .
- Validate target engagement using competitive binding assays (e.g., radioligand displacement) .
- Computational Modeling:
Q. Q5. What computational methods are effective for predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- ADME Prediction:
- Molecular Dynamics (MD):
Q. Q6. How can the compound’s mechanism of action be validated in orexin receptor pathways?
Methodological Answer:
- In Vitro Assays:
- Measure cAMP accumulation in HEK293 cells transfected with OX₁R/OX₂R .
- Use calcium flux assays to confirm receptor activation .
- In Vivo Models:
- Evaluate sleep-wake cycles in zebrafish or murine models to correlate with orexin modulation .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
